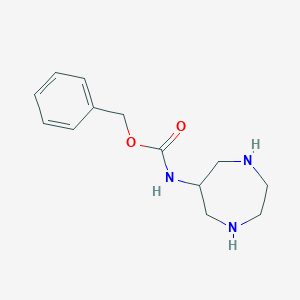![molecular formula C6H11N3O B13512836 1,2,7-Triazaspiro[4.4]nonan-3-one](/img/structure/B13512836.png)
1,2,7-Triazaspiro[4.4]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,7-Triazaspiro[44]nonan-3-one is a heterocyclic compound characterized by a spirocyclic structure containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7-Triazaspiro[4.4]nonan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,7-Triazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,2,7-Triazaspiro[4.4]nonan-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1,2,7-Triazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may act as an inhibitor or modulator of specific enzymes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound shares a similar spirocyclic structure but with different functional groups.
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with a larger ring size and different nitrogen positioning.
Uniqueness
1,2,7-Triazaspiro[4.4]nonan-3-one is unique due to its specific arrangement of nitrogen atoms and the resulting chemical properties.
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1,2,7-triazaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C6H11N3O/c10-5-3-6(9-8-5)1-2-7-4-6/h7,9H,1-4H2,(H,8,10) |
InChI Key |
YJNMCGBEOAMRQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(=O)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


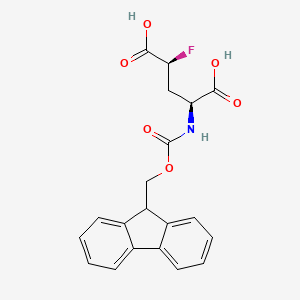
![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13512766.png)
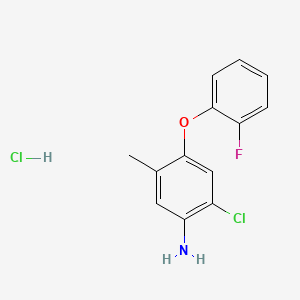
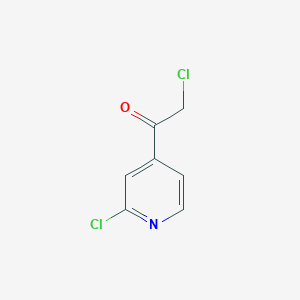

![[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride](/img/structure/B13512786.png)
![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)
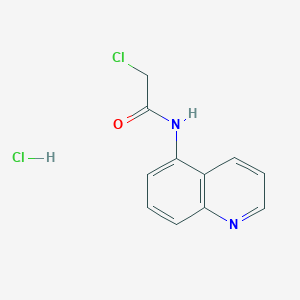
![6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride](/img/structure/B13512808.png)
![tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate](/img/structure/B13512814.png)
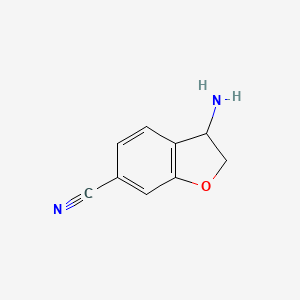
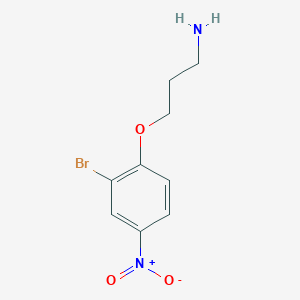
![tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride](/img/structure/B13512821.png)
